4-(1{H}-tetrazol-5-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1{H}-tetrazol-5-yl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a tetrazole group and two hydroxyl groups The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a benzene derivative with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The hydroxyl groups can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the formation of the tetrazole ring and the hydroxylation process. The use of eco-friendly solvents and conditions is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1{H}-tetrazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
4-(1{H}-tetrazol-5-yl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioisosteric properties.
Mechanism of Action
The mechanism of action of 4-(1{H}-tetrazol-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
- 4-(1{H}-tetrazol-5-yl)benzoic acid
- 4-(1{H}-tetrazol-5-yl)phenylboronic acid
- 1,3,5-tris(1{H}-tetrazol-5-yl)benzene
Uniqueness
4-(1{H}-tetrazol-5-yl)benzene-1,2-diol is unique due to the presence of both the tetrazole ring and the hydroxyl groups on the benzene ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-5-2-1-4(3-6(5)13)7-8-10-11-9-7/h1-3,12-13H,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLZQXCQTHIPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.